molecular formula C18H20N2O2 B5380859 N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No. B5380859
M. Wt: 296.4 g/mol
InChI Key: MKPULZASMGTQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as NMMA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide works by inhibiting nitric oxide synthase, which is responsible for the production of nitric oxide. Nitric oxide is a signaling molecule that plays a role in a variety of physiological processes, including blood pressure regulation, neurotransmitter release, and immune system function. By inhibiting nitric oxide synthase, N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can affect these processes and produce a variety of physiological effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to produce a variety of biochemical and physiological effects, including changes in blood pressure, heart rate, and neurotransmitter release. In cardiovascular research, N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to increase blood pressure by inhibiting the production of nitric oxide, which is involved in blood vessel dilation. In neuroscience, N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to affect the release of various neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in lab experiments is its ability to selectively inhibit nitric oxide synthase, allowing researchers to study the effects of nitric oxide on various physiological processes. However, one limitation of using N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is its potential non-specific effects on other enzymes or pathways, which could complicate the interpretation of results.

Future Directions

There are several future directions for research involving N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of research could focus on the development of more selective inhibitors of nitric oxide synthase, which could help to better understand the role of nitric oxide in various physiological processes. Another area of research could focus on the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in various diseases, including cancer and cardiovascular disease. Additionally, further studies could explore the potential side effects of N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide and its interactions with other drugs or compounds.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylphenylacetic acid with thionyl chloride to form 2-methoxy-5-methylphenylacetyl chloride. This intermediate compound is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit nitric oxide synthase, which is involved in the regulation of various neurotransmitters. In cardiovascular research, N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been used to study the role of nitric oxide in blood pressure regulation. In cancer research, N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been studied for its potential as a therapeutic agent due to its ability to inhibit angiogenesis, which is necessary for tumor growth.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-7-8-17(22-2)16(11-13)19-18(21)20-10-9-14-5-3-4-6-15(14)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPULZASMGTQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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